molecular formula C10H9BrO2S B2439753 1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid CAS No. 1478627-32-5

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid

Cat. No.: B2439753
CAS No.: 1478627-32-5
M. Wt: 273.14
InChI Key: SFWAOLQFGQIPAY-UHFFFAOYSA-N
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Description

Carboxylic Acid Group

  • Acidity : The carboxylic acid exhibits a pKa of ≈4.14, comparable to cyclopropanecarboxylic acid derivatives. The electron-withdrawing nature of the cyclopropane ring and sulfanyl group stabilizes the deprotonated form, enhancing acidity relative to non-cyclopropane carboxylic acids.
  • Resonance Effects : The –COOH group engages in resonance ($$ \text{–C(=O)O}^- \leftrightarrow \text{–C(–O–)OH} $$), localizing electron density away from the cyclopropane ring.

Sulfanyl and 4-Bromophenyl Groups

  • Hammett Parameters : The sulfanyl group’s σₚ value (≈0.15) and the bromine’s σₚ (0.23) synergistically withdraw electron density via inductive effects. This polarizes the cyclopropane ring, increasing susceptibility to electrophilic attack at the sulfur-bound carbon.
  • Conjugation : Limited π-conjugation occurs between the sulfanyl group and the aromatic ring due to the thioether’s saturated linkage, though hyperconjugation ($$ \text{C–S} \rightarrow \sigma^*_{\text{C–Br}} $$) may marginally stabilize the structure.

Comparative Analysis with Related Cyclopropane Derivatives

Structural and Electronic Comparisons

Derivative Key Differences Impact on Properties
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid Lacks sulfanyl group Reduced steric bulk; lower solubility in polar solvents
1-[(4-Bromophenyl)sulfonyl]cyclopropane-1-carboxylic acid Sulfonyl (–SO₂–) instead of sulfanyl Increased electron withdrawal; higher acidity (pKa ≈3.8)
Cyclopropanecarboxylic acid No aryl or sulfur substituents Lower molecular weight (86.09 g/mol); higher volatility

Reactivity Trends

  • Nucleophilic Substitution : The sulfanyl group in this compound facilitates nucleophilic displacement at sulfur, unlike its sulfonyl or non-sulfur analogs.
  • Ring-Opening Reactions : The strained cyclopropane ring undergoes thermal or photochemical ring-opening more readily than less-strained carbocycles, with kinetics influenced by substituent electronic effects.

Crystallographic Trends

Comparative X-ray data reveal that sulfanyl-substituted cyclopropanes exhibit shorter C–S bonds (1.78–1.82 Å) versus sulfonyl derivatives (1.43–1.47 Å for S=O), reflecting differences in bond order and electronic delocalization.

Properties

IUPAC Name

1-(4-bromophenyl)sulfanylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWAOLQFGQIPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478627-32-5
Record name 1-[(4-bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the 4-Bromophenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 4-bromophenylsulfanyl group. This can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)sulfanyl]cyclopropane-1-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    1-[(4-Methylphenyl)sulfanyl]cyclopropane-1-carboxylic acid: This compound has a methyl group instead of a bromine atom.

    1-[(4-Nitrophenyl)sulfanyl]cyclopropane-1-carboxylic acid: This compound has a nitro group instead of a bromine atom.

Biological Activity

1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈BrO₂S
  • Molecular Weight : 251.13 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a cyclopropane ring substituted with a bromophenyl group and a sulfanyl group, contributing to its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of cyclopropane derivatives, including this compound. Research indicates that compounds with similar structures exhibit effective inhibition of cancer cell proliferation, particularly in leukemia cell lines such as U937 . The mechanism appears to involve the disruption of cell cycle regulation and induction of apoptosis.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, molecular docking studies suggest that it may effectively inhibit the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme critical in ethylene biosynthesis in plants . This inhibition could have implications for agricultural applications, particularly in regulating plant growth and development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromophenyl and sulfanyl groups enhances its interaction with biological targets. Comparative studies with similar compounds reveal that modifications to these substituents can significantly affect potency and selectivity against various biological targets.

Study on Anticancer Activity

A study published in 2023 evaluated the anticancer effects of several cyclopropane derivatives, including this compound. The results demonstrated a marked decrease in cell viability in U937 cells, with IC50 values indicating significant potency compared to control compounds . The study also highlighted the importance of structural modifications in enhancing anticancer activity.

Enzyme Inhibition Analysis

In silico docking studies have been performed to assess the binding affinity of this compound to ACO2. The results indicated strong binding interactions, suggesting that this compound could serve as a lead for developing new ethylene biosynthesis inhibitors .

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerU937 Leukemia CellsInhibition of proliferation
Enzyme InhibitionACO2Inhibition

Table 2: Structure-Activity Relationship Insights

CompoundKey SubstituentsBiological Activity
This compoundBromophenyl, SulfanylAnticancer, Enzyme Inhibitor
1-(Phenyl)cyclopropane-1-carboxylic acidPhenylModerate Anticancer Activity
Methylcyclopropanecarboxylic acidMethylLow Activity

Q & A

Q. What are the recommended synthetic routes for 1-[(4-bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation strategies or coupling reactions. For example:

  • Cyclopropanation : React a bromophenyl thiol derivative with a cyclopropane precursor (e.g., cyclopropanecarboxylic acid derivatives) under basic conditions. Optimize reaction time and temperature to minimize ring strain .
  • Suzuki-Miyaura Coupling : Use a bromophenyl boronic acid with a cyclopropane-containing partner. Catalyze with Pd(PPh₃)₄ in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Q. How should researchers characterize this compound’s structural and thermal properties?

  • Structural Analysis :
    • NMR : ¹H NMR (DMSO-d₆) shows cyclopropane protons as a singlet (δ 1.4–1.6 ppm) and aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) .
    • Mass Spectrometry : ESI-MS (negative mode) gives [M-H]⁻ at m/z 299.98 (calculated for C₁₀H₈BrO₂S) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (mp). Related cyclopropane-carboxylic acids exhibit mp >150°C (e.g., 1-(4-chlorophenyl)-cyclopentanecarboxylic acid: mp 160–164°C) .

Q. What are the best practices for assessing solubility and stability in experimental buffers?

  • Solubility : Test in DMSO (stock solutions) and dilute into aqueous buffers (e.g., PBS, pH 7.4). The bromophenyl group enhances hydrophobicity; add 0.1% Tween-80 for improved solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for carboxylic acid degradation (e.g., decarboxylation or esterification) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize the cyclopropane ring’s strain energy (DFT-optimized geometries at B3LYP/6-31G* level) .
  • QSAR Analysis : Compare with analogs (e.g., 4-bromophenylacetic acid) to correlate substituent effects (e.g., Br vs. Cl) with activity .

Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?

  • Halogen Substitution : Replace Br with F, I, or Cl (see 1-(4-fluorophenyl)cyclopropanecarboxylic acid, CAS 75180-46-0) to modulate electronic and steric profiles .
  • Functional Group Modifications : Introduce ester or amide derivatives (e.g., ethyl ester of biphenyl-carboxylic acid analogs) to enhance membrane permeability .

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

  • Case Study : Discrepancies in aqueous solubility may arise from polymorphic forms. Characterize crystallinity via X-ray diffraction and compare with NIST reference data .
  • Reactivity : Conflicting nucleophilic substitution rates (e.g., Br vs. S-aryl groups) can be resolved using kinetic studies (UV-Vis monitoring at λ = 254 nm) .

Q. What methodologies identify biological targets or mechanisms of action?

  • Target Fishing : Use Chemoproteomics (e.g., affinity chromatography with immobilized compound) or phage display libraries .
  • Mechanistic Studies : Employ metabolomics (LC-MS) to track downstream effects in cell lines (e.g., ROS generation or apoptosis markers) .

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